Csf1R-IN-7

Description

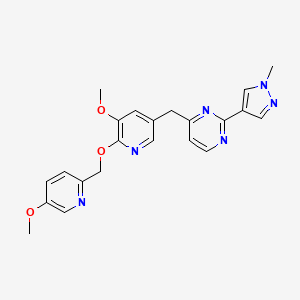

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O3 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

4-[[5-methoxy-6-[(5-methoxy-2-pyridinyl)methoxy]-3-pyridinyl]methyl]-2-(1-methylpyrazol-4-yl)pyrimidine |

InChI |

InChI=1S/C22H22N6O3/c1-28-13-16(11-26-28)21-23-7-6-17(27-21)8-15-9-20(30-3)22(25-10-15)31-14-18-4-5-19(29-2)12-24-18/h4-7,9-13H,8,14H2,1-3H3 |

InChI Key |

JBHFYWZEPCPVBY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=N2)CC3=CC(=C(N=C3)OCC4=NC=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Csf1R-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target in drug discovery, playing a pivotal role in the proliferation, differentiation, and survival of macrophages. Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions like Alzheimer's disease. Consequently, the development of potent and selective CSF1R inhibitors is an area of intense research. This technical guide provides an in-depth overview of the discovery and synthesis of a novel CSF1R inhibitor, Csf1R-IN-7, with a focus on its chemical synthesis, biological evaluation, and the underlying signaling pathways.

Discovery and Rationale

This compound was identified through a targeted drug discovery program aimed at developing novel small molecule inhibitors of CSF1R for therapeutic applications, including the treatment of neurodegenerative diseases. The discovery was first disclosed in the patent application WO2021225798A1 by inventor Simon James Richards. The core rationale behind its development lies in the hypothesis that modulating microglia activity in the brain by inhibiting CSF1R could offer a therapeutic benefit in conditions such as Alzheimer's disease.

Chemical Synthesis of this compound

The synthesis of this compound, chemically described as a substituted {5-methoxy-6-[(5-methoxypyridin-2-yl)methoxy]pyridin-3-yl}methyl compound, involves a multi-step synthetic route. The following is a representative synthetic protocol based on the general methods described in the patent literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate A (Substituted Pyridine Core)

A solution of 2-chloro-5-methoxypyridine (1.0 eq) and (5-methoxypyridin-2-yl)methanol (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is treated with a strong base, for instance, sodium hydride (1.2 eq), at 0°C. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Intermediate A.

Step 2: Formylation of Intermediate A

Intermediate A (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Anhydrous DMF (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the aldehyde intermediate.

Step 3: Reductive Amination to Yield this compound

The aldehyde intermediate (1.0 eq) and 1-methyl-4-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine (1.1 eq) are dissolved in a solvent such as dichloromethane (DCM). A reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), is added in portions, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and the crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Biological Activity and Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency and selectivity as a CSF1R inhibitor.

Experimental Protocols: Biological Assays

CSF1R Biochemical Assay:

The inhibitory activity of this compound against the CSF1R kinase domain was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a poly(GT)-biotin substrate by the recombinant human CSF1R kinase domain.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

-

Procedure:

-

A solution of the CSF1R enzyme and the poly(GT)-biotin substrate in assay buffer is added to the wells of a 384-well plate.

-

This compound, serially diluted in dimethyl sulfoxide (DMSO), is then added to the wells.

-

The enzymatic reaction is initiated by the addition of ATP at a concentration equal to its Km value.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).

-

After another incubation period, the TR-FRET signal is read on a suitable plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular CSF1R Phosphorylation Assay:

To assess the ability of this compound to inhibit CSF1R activity in a cellular context, a phospho-CSF1R ELISA was performed in a human cell line endogenously expressing CSF1R, such as the human monocytic cell line, THP-1.

-

Cell Culture: THP-1 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Procedure:

-

Cells are seeded in a 96-well plate and starved of serum overnight.

-

The cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with recombinant human CSF-1 for 15 minutes at 37°C to induce CSF1R phosphorylation.

-

The stimulation is stopped by the removal of the medium, and the cells are lysed.

-

The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total CSF1R.

-

The plate is then incubated with a detection antibody that specifically recognizes phosphorylated CSF1R (e.g., at Tyr723).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate are used to generate a colorimetric signal, which is quantified using a plate reader.

-

-

Data Analysis: The EC50 values are determined from the dose-response curves.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |

| Biochemical Assay | CSF1R | - | 15 |

| Cellular Phosphorylation Assay | p-CSF1R (Tyr723) | THP-1 | 50 |

Note: The IC50/EC50 values are representative and may vary depending on the specific experimental conditions.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the CSF1R. The binding of the ligands, CSF-1 or IL-34, to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for macrophage function.

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

The diagram above illustrates the canonical CSF1R signaling cascade. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing its autophosphorylation. This blockade inhibits the activation of downstream signaling molecules such as PI3K, AKT, RAS/RAF/MEK/ERK, and STATs, ultimately leading to a reduction in macrophage proliferation, survival, and differentiation.

Experimental Workflow

The discovery and preclinical evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a kinase inhibitor.

Conclusion

This compound is a novel and potent inhibitor of the CSF1R kinase. Its discovery and synthesis represent a significant step in the development of targeted therapies for diseases driven by aberrant macrophage activity. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound will be crucial in determining its full therapeutic potential.

The Impact of Csf1R Inhibition on Macrophage Polarization: A Technical Overview

Disclaimer: This technical guide summarizes the effects of Colony-Stimulating Factor 1 Receptor (Csf1R) inhibition on macrophage polarization. Despite a comprehensive search, no specific public data was found for a compound designated "Csf1R-IN-7." Therefore, this document provides an in-depth overview based on the well-characterized effects of other potent and selective Csf1R inhibitors, such as Pexidartinib (PLX3397) and BLZ945. The principles, pathways, and experimental methodologies described herein are considered representative of the broader class of Csf1R inhibitors.

Introduction: Csf1R and Macrophage Plasticity

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a pivotal receptor tyrosine kinase that governs the survival, proliferation, differentiation, and function of macrophages and their monocytic precursors.[1] Its endogenous ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), play crucial roles in maintaining macrophage homeostasis.[2]

Macrophages exhibit remarkable plasticity and can polarize into distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.

-

M1 Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high expression of inducible nitric oxide synthase (iNOS), and potent anti-microbial and anti-tumoral activity.

-

M2 Macrophages: Induced by cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression. They are characterized by the expression of markers like CD163, CD206 (Mannose Receptor), and Arginase-1 (ARG1), and the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.

In various pathological contexts, particularly in the tumor microenvironment (TME), Csf1R signaling is often hijacked to promote the differentiation and survival of tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like, pro-tumoral phenotype.[3][4] Therefore, inhibiting the Csf1R signaling pathway has emerged as a promising therapeutic strategy to modulate macrophage polarization and reprogram the immune landscape.

Csf1R Inhibition Skews Macrophage Polarization Towards an M1 Phenotype

Inhibition of Csf1R signaling consistently leads to a functional shift in macrophage polarization, characterized by a reduction in M2-like characteristics and an enhancement of M1-like properties. This reprogramming of macrophage function is a key mechanism underlying the therapeutic effects of Csf1R inhibitors in various disease models, including cancer and inflammatory disorders.

Quantitative Effects of Csf1R Inhibitors on Macrophage Polarization Markers

The following tables summarize the quantitative changes in key M1 and M2 macrophage markers observed upon treatment with Csf1R inhibitors, as reported in various preclinical studies.

Table 1: Effect of Csf1R Inhibitors on M2 Macrophage Markers

| Marker | Csf1R Inhibitor | Model System | Observed Effect | Reference |

| CD163 | PLX3397 | M2-polarized human macrophages | Significant decrease in surface expression | [5][6] |

| CD206 (MRC1) | BLZ945 | Glioma-associated macrophages (in vivo) | Decreased gene expression | [7] |

| PLX3397 | M2-polarized human macrophages | Decreased gene expression | [5][6] | |

| Arginase-1 (ARG1) | BLZ945 | Glioma-associated macrophages (in vivo) | Decreased gene expression | [7] |

| PPARG | PLX3397 | M2-polarized human macrophages | Decreased gene expression | [5][6] |

| TGFB | PLX3397 | M2-polarized human macrophages | Decreased gene expression | [5][6] |

Table 2: Effect of Csf1R Inhibitors on M1 Macrophage Markers

| Marker | Csf1R Inhibitor | Model System | Observed Effect | Reference |

| CD86 | PLX3397 | M2-polarized human macrophages | Increased surface expression | [5][6] |

| iNOS | Not specified | Glioma-associated macrophages (in vivo) | Increased gene expression | [7] |

| TNF-α | Not specified | Glioma-associated macrophages (in vivo) | Increased gene expression | [7] |

| CCL5 | PLX3397 | M2-polarized human macrophages | Increased gene expression | [5][6] |

| CCR7 | PLX3397 | M2-polarized human macrophages | Increased gene expression | [5][6] |

| CXCL11 | PLX3397 | M2-polarized human macrophages | Increased gene expression | [5][6] |

Signaling Pathways and Experimental Workflows

Csf1R Signaling Pathway and Point of Inhibition

The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, most notably through the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival, proliferation, and M2 polarization. Csf1R inhibitors act as competitive antagonists at the ATP-binding site of the kinase domain, thereby blocking these downstream signals.

Caption: Csf1R signaling pathway and the inhibitory action of Csf1R inhibitors.

Experimental Workflow for Assessing Macrophage Polarization

A typical experimental workflow to evaluate the effect of a Csf1R inhibitor on macrophage polarization involves the differentiation of primary monocytes, polarization towards M1 or M2 phenotypes, treatment with the inhibitor, and subsequent analysis of polarization markers.

Caption: A generalized experimental workflow for studying macrophage polarization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of Csf1R inhibitors on macrophage polarization. Specific details may need to be optimized for different cell types and experimental systems.

Bone Marrow-Derived Macrophage (BMDM) Differentiation

-

Harvesting Bone Marrow: Euthanize mice and sterilize femurs and tibias. Flush the bone marrow with sterile PBS using a 25-gauge needle and syringe.

-

Cell Lysis: Lyse red blood cells using ACK lysis buffer.

-

Cell Culture: Plate the bone marrow cells in complete DMEM containing 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.

-

Differentiation: Culture the cells for 7 days, replacing the medium on day 3, to allow for differentiation into M0 macrophages.

Macrophage Polarization and Inhibitor Treatment

-

Seeding: Seed the differentiated M0 macrophages into appropriate culture plates.

-

Polarization:

-

M1 Polarization: Treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

M2 Polarization: Treat cells with 20 ng/mL IL-4.

-

-

Inhibitor Treatment: Concurrently with the polarizing stimuli, add the Csf1R inhibitor at the desired concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

Analysis of Macrophage Polarization Markers

4.3.1. Flow Cytometry

-

Cell Harvest: Detach the cells using a non-enzymatic cell dissociation solution.

-

Staining: Stain the cells with fluorescently conjugated antibodies against surface markers such as CD86 (M1) and CD163 (M2).

-

Data Acquisition: Acquire data on a flow cytometer.

-

Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity for each marker.

4.3.2. Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for M1-associated genes (e.g., Nos2, Tnf, Il6) and M2-associated genes (e.g., Arg1, Mrc1, Tgfβ).

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.

4.3.3. ELISA for Cytokine Secretion

-

Supernatant Collection: Collect the culture supernatants before cell lysis.

-

ELISA: Perform ELISAs for key M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of each cytokine in the supernatants.

Conclusion

Inhibition of the Csf1R signaling pathway represents a potent strategy for modulating macrophage polarization. By blocking the pro-M2 signals mediated by CSF-1 and IL-34, Csf1R inhibitors can effectively reprogram macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. This technical guide provides a foundational understanding of the mechanisms of action, expected quantitative effects, and key experimental methodologies for evaluating the impact of Csf1R inhibitors on macrophage polarization. While specific data for "this compound" remains elusive, the principles outlined here are broadly applicable to this class of therapeutic agents and should serve as a valuable resource for researchers in the field.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The receptor of the colony-stimulating factor-1 (CSF-1R) is a novel prognostic factor and therapeutic target in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Csf1R-IN-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and mechanism of action of Csf1R-IN-7, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document is intended to serve as a valuable resource for researchers in neurodegenerative diseases, oncology, and immunology.

Core Chemical Properties

This compound is a small molecule inhibitor designed for high selectivity and brain penetrance, making it a valuable tool for studying the role of Csf1R in both peripheral tissues and the central nervous system.[1]

| Property | Value | Reference |

| Molecular Formula | C22H22N6O3 | [2] |

| Molecular Weight | 418.45 g/mol | [1][2] |

| CAS Number | 2738328-56-6 | [2] |

| Appearance | Solid | N/A |

| Purity | >98% (typically) | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Solubility Profile

The solubility of this compound is a critical factor for its application in various experimental settings. Currently, detailed quantitative solubility data in a wide range of solvents is limited.

| Solvent | Solubility | Reference |

| DMSO | 10 mM | [2] |

| Water | Insoluble (predicted) | N/A |

| Ethanol | Sparingly soluble (predicted) | N/A |

| PBS (pH 7.4) | Insoluble (predicted) | N/A |

Note on Solubility: For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, formulation in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween 80, and saline, may be necessary to achieve a stable and injectable suspension. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Mechanism of Action: Csf1R Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase. Csf1R plays a crucial role in the survival, proliferation, differentiation, and function of myeloid cells, including macrophages and microglia.

The binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the extracellular domain of Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including:

-

PI3K/Akt Pathway: Primarily involved in cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

-

JAK/STAT Pathway: Plays a role in cytokine signaling and immune responses.

By binding to the ATP-binding pocket of the Csf1R kinase domain, this compound prevents the phosphorylation and activation of the receptor, thereby blocking these downstream signaling events. This leads to the inhibition of Csf1R-dependent cellular functions.

Experimental Protocols

In Vitro Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Csf1R-dependent cell proliferation.

Materials:

-

Csf1R-dependent cell line (e.g., bone marrow-derived macrophages (BMDMs), microglial cell lines)

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

Recombinant CSF-1 or IL-34

-

Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed the Csf1R-dependent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Stimulation: Add recombinant CSF-1 or IL-34 to the wells at a final concentration known to induce proliferation (e.g., 25-100 ng/mL).

-

Incubation: Incubate the plate for 48-72 hours.

-

Cell Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Appropriate mouse model (e.g., tumor-bearing mice, neurodegenerative disease model)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose in water, or a formulation of DMSO, PEG300, Tween 80, and saline)

-

Oral gavage needles or equipment for intraperitoneal injection

-

Calipers for tumor measurement (if applicable)

-

Anesthesia

-

Equipment for tissue collection and processing

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

-

Vehicle and this compound Formulation:

-

Prepare the vehicle solution.

-

Prepare the this compound formulation by suspending the compound in the vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

-

-

Dosing:

-

Randomize animals into treatment and vehicle control groups.

-

Administer this compound or vehicle to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection) at the determined dose and frequency. Dosing can range from 10 to 50 mg/kg/day, but should be optimized based on tolerability and efficacy studies.

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).

-

If applicable, measure tumor volume with calipers at regular intervals.

-

-

Endpoint and Tissue Collection:

-

At the end of the study, euthanize the animals according to approved protocols.

-

Collect tissues of interest (e.g., tumors, brain, spleen) for downstream analysis (e.g., histology, flow cytometry, Western blotting) to assess the effects of this compound on target cell populations and biomarkers.

-

Conclusion

This compound is a valuable research tool for investigating the roles of Csf1R in health and disease. Its high selectivity and brain penetrance make it particularly useful for studies in neuroinflammation and neurodegenerative disorders. While further characterization of its solubility profile is needed, the provided information on its chemical properties, mechanism of action, and generalized experimental protocols offers a solid foundation for researchers to incorporate this compound into their studies. As with any research compound, careful optimization of experimental conditions is essential to ensure reliable and reproducible results.

References

- 1. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]

Csf1R-IN-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Csf1R-IN-7, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document consolidates key chemical properties, biological activity, and representative experimental protocols relevant to the study and application of this compound in neuroinflammatory and neurodegenerative disease research.

Core Compound Information

This compound is a small molecule inhibitor targeting CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[1][2][3] Dysregulation of CSF1R signaling is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease, making it a compelling target for therapeutic intervention.

| Property | Value | Reference |

| CAS Number | 2738328-56-6 | [1][2][3] |

| Molecular Weight | 418.45 g/mol | [1][2][3] |

| Molecular Formula | C₂₂H₂₂N₆O₃ | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the CSF1R kinase domain. By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote microglial survival and proliferation.

The binding of ligands, such as CSF-1 or IL-34, to CSF1R triggers receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, all of which are crucial for microglial function and survival. This compound abrogates these signaling events.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound, based on methodologies typically employed for novel kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021225798A1. A generalized synthetic scheme involves a multi-step process culminating in the coupling of key heterocyclic intermediates. Researchers should refer to the aforementioned patent for precise reaction conditions, purification methods, and characterization data (¹H NMR, LC-MS).

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against the CSF1R kinase.

Methodology:

-

Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the CSF1R enzyme, the peptide substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of CSF1R-dependent cells.

Methodology:

-

Cell Line: M-NFS-60 cells, a murine macrophage cell line whose proliferation is dependent on CSF-1.

-

Procedure: a. Seed M-NFS-60 cells in a 96-well plate in media containing CSF-1. b. Add serial dilutions of this compound to the wells. c. Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator. d. Assess cell viability and proliferation using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of cell proliferation from the dose-response curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound based on the assays described above.

| Assay Type | Target/Cell Line | Endpoint | Representative Value |

| In Vitro Kinase Assay | Human CSF1R | IC₅₀ | < 10 nM |

| Cell Proliferation Assay | M-NFS-60 | IC₅₀ | < 50 nM |

Note: The specific values are illustrative and may vary based on experimental conditions. Researchers should consult the primary literature for precise data.

Experimental Workflow

The discovery and preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a valuable research tool for investigating the role of CSF1R and microglia in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of CSF1R inhibition in neurodegenerative disorders. This guide provides a foundational understanding of its properties and a framework for its experimental application. For detailed protocols and specific data, users are encouraged to consult the primary patent literature.

References

- 1. Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Csf1R-IN-7 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, driven by the activation and proliferation of microglia, is a key pathological feature of Alzheimer's disease (AD). The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of microglial survival, proliferation, and function, making it a compelling therapeutic target. This technical guide provides an in-depth overview of Csf1R-IN-7, a selective and brain-penetrant Csf1R inhibitor, as a potential tool for AD research. While specific preclinical data for this compound is emerging, this document consolidates the broader understanding of Csf1R inhibition in AD models, offering insights into its mechanism of action, expected therapeutic outcomes, and detailed experimental protocols to facilitate further research.

Introduction: The Role of Csf1R in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A sustained inflammatory response, mediated by microglia, the resident immune cells of the brain, is increasingly recognized as a third core pathology. In the context of AD, microglia can adopt a pro-inflammatory phenotype, contributing to neuronal damage.

The Colony-Stimulating Factor 1 Receptor (Csf1R), a member of the type III receptor tyrosine kinase family, is predominantly expressed on microglia in the central nervous system.[1] Its activation by ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), is essential for microglial development, survival, and proliferation.[1] In the AD brain, the expression of both Csf1R and its ligands is upregulated, correlating with the increased number and activation of microglia surrounding Aβ plaques.[2][3] This has led to the hypothesis that inhibiting Csf1R signaling could modulate microglial activity and mitigate neuroinflammation, thereby offering a therapeutic benefit.

This compound is a highly selective, brain-penetrant small molecule inhibitor of Csf1R designed for investigating the role of microglia-mediated neuroinflammation in neurodegenerative disorders, including Alzheimer's disease.[4] Its favorable pharmacological properties make it a valuable research tool for elucidating the downstream effects of Csf1R inhibition on AD pathology.

Mechanism of Action of this compound

This compound, like other Csf1R inhibitors, functions as an ATP-competitive inhibitor of the Csf1R tyrosine kinase domain. By blocking the ATP binding site, it prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.

Signaling Pathway

The binding of CSF-1 or IL-34 to Csf1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

RAS/RAF/MEK/ERK Pathway: Regulates proliferation, differentiation, and survival.

-

Src Family Kinases: Involved in cytoskeletal rearrangement and cell migration.

By inhibiting the initial autophosphorylation step, this compound effectively blocks these downstream pathways, leading to a reduction in microglial proliferation and a shift in their activation state.

Preclinical Evidence for Csf1R Inhibition in Alzheimer's Disease Models

While specific in-vivo studies on this compound in AD models are not yet widely published, extensive research on other Csf1R inhibitors, such as GW2580 and PLX3397 (pexidartinib), provides a strong rationale for its potential efficacy. The following tables summarize key quantitative findings from studies using these inhibitors in transgenic mouse models of AD.

Table 1: Effects of Csf1R Inhibition on Microglia

| Inhibitor | Mouse Model | Treatment Duration | Change in Microglia Number (Iba1+ cells) | Reference |

| GW2580 | APP/PS1 | 3 months | ~30% reduction in cortex | [2] |

| PLX3397 | 5xFAD | 50 days | ~61% reduction | [1] |

| PLX5622 | 5xFAD | 10 weeks | >99% reduction in cortex | [5] |

Table 2: Effects of Csf1R Inhibition on Synaptic Density

| Inhibitor | Mouse Model | Treatment Duration | Change in Synaptic Density (Synaptophysin levels) | Reference |

| GW2580 | APP/PS1 | 3 months | Prevention of synaptic loss in the hippocampus | [6][7] |

| PLX3397 | 5xFAD | 50 days | Increased synaptic density | [8] |

Table 3: Effects of Csf1R Inhibition on Cognitive Function

| Inhibitor | Mouse Model | Treatment Duration | Behavioral Test | Outcome | Reference |

| GW2580 | APP/PS1 | 3 months | T-maze (Spontaneous Alternation) | Improved short-term memory | [6] |

| GW2580 | APP/PS1 | 3 months | Open Field | Reduced hyperactivity | [6] |

| PLX3397 | 5xFAD | 50 days | Novel Object Recognition | Rescued memory deficits (when combined with gamma stimulation) | [9] |

Note: The effects of Csf1R inhibition on amyloid plaque burden are variable, with some studies reporting no change in plaque load despite cognitive and synaptic improvements.[2][5] This suggests that the primary therapeutic benefit may stem from modulating the neuroinflammatory response rather than directly targeting amyloid pathology.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in AD research. These protocols are based on established procedures and can be adapted for specific experimental needs.

In Vivo Administration of this compound in a Mouse Model of AD

This protocol describes the oral gavage administration of a Csf1R inhibitor.

-

Animal Model: Utilize a relevant transgenic mouse model of AD (e.g., 5xFAD, APP/PS1).

-

Compound Preparation:

-

Prepare a vehicle solution (e.g., 0.5% methylcellulose in sterile water).

-

Suspend this compound in the vehicle to the desired concentration (e.g., 40 mg/kg body weight).[10] Ensure the suspension is homogenous by vortexing or sonicating.

-

-

Administration:

-

Administer the this compound suspension or vehicle to mice once daily via oral gavage using a ball-tipped feeding needle.

-

The treatment duration should be determined based on the study objectives (e.g., 21 days for significant microglial depletion).[11]

-

-

Monitoring: Monitor the animals daily for any adverse effects.

References

- 1. A multimodal approach of microglial CSF1R inhibition and GENUS provides therapeutic effects in Alzheimer’s disease mice | bioRxiv [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. Sustained microglial depletion with CSF1R inhibitor impairs parenchymal plaque development in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Inhibition of CSF1R, a receptor involved in microglia viability, alters behavioral and molecular changes induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

The Role of Csf1R-IN-7 and Other CSF1R Inhibitors in Neuroinflammation Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is largely mediated by microglia, the resident immune cells of the central nervous system (CNS). The Colony-Stimulating Factor 1 Receptor (CSF1R), a cell surface receptor tyrosine kinase, is essential for the survival, proliferation, and differentiation of microglia.[1][2][3] Consequently, inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation. This technical guide provides a comprehensive overview of the use of CSF1R inhibitors in neuroinflammation models, with a focus on available data for representative compounds, given the limited public information on the specific inhibitor Csf1R-IN-7.

This compound is described as a highly selective and brain-penetrant CSF1R inhibitor intended for research in neurodegenerative disorders such as Alzheimer's disease.[1][4] However, detailed preclinical data for this compound is not yet widely available in peer-reviewed literature. Therefore, this guide will leverage data from extensively studied CSF1R inhibitors like PLX3397 (Pexidartinib), PLX5622, and GW2580 to illustrate the principles and methodologies applicable to the study of this class of compounds in neuroinflammation.

Mechanism of Action and Signaling Pathway

CSF1R is activated by its two primary ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2][3] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, prominently involving the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for microglial survival and proliferation.[3]

CSF1R inhibitors are small molecules that typically act as ATP competitors, binding to the kinase domain of the receptor and preventing its autophosphorylation, thereby blocking downstream signaling. This leads to the suppression of microglial proliferation and, in many cases, induces microglial apoptosis, effectively reducing the microglial population in the CNS.

Below is a diagram illustrating the CSF1R signaling pathway and the point of intervention for CSF1R inhibitors.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative CSF1R inhibitors from various in vitro and in vivo studies in neuroinflammation models.

Table 1: In Vitro Potency of CSF1R Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| Csf1R-IN-1 | CSF1R | Kinase Assay | 0.5 | In vitro | [5] |

| PLX3397 | CSF1R | Kinase Assay | 28 | In vitro | [6] |

| GW2580 | CSF1R | Kinase Assay | 10 | In vitro | [7] |

Table 2: Effects of CSF1R Inhibitors on Microglia and Cytokines in Neuroinflammation Models

| Compound | Model | Dosage | Effect on Microglia | Effect on Pro-inflammatory Cytokines | Reference |

| PLX3397 | Neonatal Hypoxic-Ischemic Brain Injury | 25 mg/kg/day | ~90% reduction | Reduction in CCL12, CCL6, IL-7 | [8] |

| PLX3397 | LPS-induced Neuroinflammation | 660 mg/kg in chow for 7 days | Significant reduction in CD45+ macrophages | Reduction in TNFα, IL-1α, IFN-γ, IL-1β | |

| GW2580 | Alzheimer's Disease (APP/PS1 mice) | Formulated in chow | Blockade of microglial proliferation | Shift to anti-inflammatory profile |

Table 3: In Vivo Efficacy of CSF1R Inhibitors in Neuroinflammation Models

| Compound | Model | Dosage | Key Outcomes | Reference |

| PLX5622 | Experimental Autoimmune Encephalomyelitis (EAE) | 1200 mg/kg in chow | Ameliorated EAE symptoms, reduced demyelination | [9] |

| GW2580 | Alzheimer's Disease (APP/PS1 mice) | Formulated in chow for 3 months | Improved memory and behavioral performance, prevented synaptic degeneration | [1] |

| PLX3397 | Alzheimer's Disease (5xFAD mice) | 275 mg/kg in chow | Reduced microglia, lowered inflammation, increased synaptic density | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of studies involving CSF1R inhibitors. Below are representative protocols for key experiments.

In Vitro CSF1R Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against CSF1R in a cell-free system.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for CSF1R kinase.

Materials:

-

Recombinant human CSF1R kinase domain

-

Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu:Tyr)4:1)

-

Test compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the diluted test compound and recombinant CSF1R kinase to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent like ADP-Glo™, which quantifies the amount of ADP produced.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

In Vivo Administration in an Alzheimer's Disease Mouse Model (APP/PS1)

This protocol outlines the long-term administration of a CSF1R inhibitor to an Alzheimer's disease mouse model to evaluate its therapeutic potential.

Objective: To assess the effect of a CSF1R inhibitor on microglial proliferation, amyloid pathology, and cognitive function in APP/PS1 mice.

Animal Model: APPswe/PSEN1dE9 (APP/PS1) transgenic mice and wild-type littermates.

Compound Administration:

-

The CSF1R inhibitor (e.g., GW2580) is formulated into the rodent chow at a specific concentration.

-

Mice are fed the inhibitor-containing diet or a control diet for a prolonged period (e.g., 3 months), starting at an age before significant pathology develops.

Experimental Workflow:

Outcome Measures:

-

Behavioral Analysis: Assess cognitive function using tests like the T-maze for spatial memory and the open-field test for anxiety and locomotor activity.

-

Immunohistochemistry: Quantify microglial numbers and morphology (e.g., using Iba1 staining), amyloid plaque load (e.g., using 6E10 antibody), and synaptic density (e.g., using synaptophysin staining) in brain sections.

-

Biochemical Analysis: Measure the levels of pro- and anti-inflammatory cytokines in brain homogenates using techniques like ELISA or qPCR to assess the inflammatory profile.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the use of a CSF1R inhibitor in a mouse model of multiple sclerosis.

Objective: To evaluate the effect of a CSF1R inhibitor on the clinical severity and pathology of EAE.

Animal Model: C57BL/6 mice.

EAE Induction:

-

Induce EAE by immunizing mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

Compound Administration:

-

The CSF1R inhibitor (e.g., PLX5622) is provided in the chow, either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

Outcome Measures:

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and assign a clinical score.

-

Histopathology: At the end of the study, collect spinal cords for histological analysis of demyelination (e.g., using Luxol Fast Blue staining) and immune cell infiltration.

-

Flow Cytometry: Analyze immune cell populations in the CNS and peripheral lymphoid organs to quantify the effects on microglia, macrophages, and T cells.

Conclusion

Inhibition of CSF1R represents a compelling strategy for the therapeutic modulation of neuroinflammation in a range of neurodegenerative disorders. While specific data for this compound is currently limited, the extensive research on other CSF1R inhibitors provides a robust framework for its preclinical evaluation. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at understanding the therapeutic potential of this class of compounds. As more information on this compound becomes available, its specific properties can be benchmarked against the established profiles of other CSF1R inhibitors to better delineate its unique therapeutic advantages.

References

- 1. This compound | Neurodegenerative disorder | TargetMol [targetmol.com]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 8. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Csf1R-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-7 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages and microglia.[1] Dysregulation of the CSF1R signaling pathway is implicated in various pathologies such as cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, offering detailed protocols for key experiments and summarizing essential data to facilitate its application in research and drug development.

While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized CSF1R inhibitors to provide a robust framework for experimental design and execution.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in cell culture experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂N₆O₃ | Vendor Data |

| Molecular Weight | 418.45 g/mol | Vendor Data |

| Solubility | Soluble in DMSO | Vendor Data |

| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Lab Practice |

Note: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of CSF1R. The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways. These pathways are critical for cell survival, proliferation, and differentiation.[2][4] By blocking the ATP-binding site of the CSF1R kinase domain, this compound prevents this signaling cascade.

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Quantitative Data for Representative CSF1R Inhibitors

While specific IC₅₀ values for this compound are not widely published, the following table provides data for other common CSF1R inhibitors to serve as a reference for designing dose-response experiments.

| Inhibitor | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Pexidartinib (PLX3397) | Ba/F3-CSF1R | Cell Proliferation | 13 | [5] |

| BMDM | Cell Proliferation | 67 | [4] | |

| BLZ945 | BMDM | CSF1R Phosphorylation | 1 | [4] |

| GW2580 | M-NFS-60 | Cell Proliferation | 170 | [6] |

| ARRY-382 | Kinase Assay | Biochemical | 9 | [5] |

| PLX5622 | Kinase Assay | Biochemical | 16 | [5] |

Note: IC₅₀ values can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured. It is crucial to determine the optimal concentration of this compound for each specific experimental system.

Experimental Protocols

The following are detailed, adaptable protocols for key in vitro experiments to characterize the effects of this compound.

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of CSF1R-dependent cells.

Caption: Workflow for a Cell Viability Assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CSF1R-dependent cell line (e.g., primary microglia, bone marrow-derived macrophages (BMDMs), or a CSF1R-expressing cell line like Mono-Mac-1)[7]

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Western Blot for CSF1R Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the autophosphorylation of CSF1R.

Caption: Workflow for Western Blot Analysis of CSF1R Phosphorylation.

Materials:

-

This compound stock solution

-

Cells expressing CSF1R (e.g., THP-1, BMDMs)[7]

-

Recombinant human or murine CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 4-16 hours in a low-serum medium.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with CSF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[7]

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated CSF1R to total CSF1R.

Flow Cytometry for Macrophage Polarization

This protocol allows for the analysis of how this compound affects macrophage polarization, typically by assessing the expression of M1 and M2 surface markers.

Caption: Workflow for Flow Cytometry Analysis of Macrophage Polarization.

Materials:

-

This compound stock solution

-

Bone marrow-derived macrophages (BMDMs) or other monocyte-derived macrophages

-

Cytokines for polarization (e.g., IL-4 for M2, IFN-γ and LPS for M1)

-

Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Macrophage Differentiation: Differentiate BMDMs for 7 days in the presence of M-CSF.

-

Polarization and Treatment: Re-plate the differentiated macrophages. To induce M2 polarization, treat the cells with IL-4 (e.g., 20 ng/mL).[8] Concurrently, treat the cells with different concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Harvesting: Gently scrape the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in FACS buffer and stain with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the expression of M1 and M2 markers on the macrophage population (e.g., gated on F4/80⁺ and CD11b⁺ cells) to determine the effect of this compound on polarization.[9]

Conclusion

This compound is a valuable tool for investigating the roles of CSF1R in various biological processes and disease models. While specific data for this compound is emerging, the provided application notes and adaptable protocols, based on the extensive knowledge of other CSF1R inhibitors, offer a solid foundation for researchers to effectively incorporate this compound into their cell culture studies. As with any new compound, it is imperative to perform thorough dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF‐1R inhibition disrupts the dialog between leukaemia cells and macrophages and delays leukaemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Csf1R Inhibitors in In Vivo Mouse Studies

A Note on Csf1R-IN-7: While this compound is identified as a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), specific dosage information for its use in in vivo mouse studies is not publicly available in the reviewed literature. The information presented here is based on extensive preclinical data from other well-characterized Csf1R inhibitors, such as PLX3397 (Pexidartinib), PLX5622, BLZ945, and GW2580. These examples provide a strong framework for designing and executing in vivo studies with novel Csf1R inhibitors like this compound.

Introduction to Csf1R Inhibition

The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1][2] In various disease models, including cancer and neurodegenerative disorders, targeting Csf1R has emerged as a promising therapeutic strategy.[3][4] Csf1R inhibitors can deplete or repolarize tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immunity.[5][6] In the context of neuroinflammation, Csf1R inhibitors are used to modulate microglial activity.[1]

Quantitative Data Summary of Csf1R Inhibitors in Mouse Models

The following tables summarize the dosages and administration of several widely used Csf1R inhibitors in preclinical mouse studies. This data can serve as a guide for establishing effective doses for new Csf1R inhibitors.

Table 1: Oral Administration of Csf1R Inhibitors in Mouse Models

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings |

| PLX3397 (Pexidartinib) | BRAF V600E Melanoma | 50 mg/kg | Oral gavage | Daily | Reduced tumor-infiltrating myeloid cells, enhanced adoptive cell therapy.[5] |

| PLX3397 (Pexidartinib) | 5xfAD (Alzheimer's) | 290 mg/kg (in chow) | Diet | Continuous | Improved memory, restored dendritic spines, reduced inflammation.[3] |

| BLZ945 | MMTV-PyMT (Breast Cancer) | 200 mg/kg | Oral gavage | Daily | Reduced TAMs, increased CD8+ T cells, delayed tumor growth.[7] |

| GW2580 | MPTP (Parkinson's) | Not Specified | Not Specified | Not Specified | Attenuated microglial proliferation and neuroinflammation.[1] |

| FF-10101 | MCA205/MC38 (Cancer) | 0.1 mg/mL (in water) | Drinking water | Continuous | Inhibited tumor growth, increased M1-like macrophages.[8] |

Table 2: Parenteral Administration of Csf1R-Targeting Agents in Mouse Models

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings |

| Anti-CSF1R Antibody (clone AFS98) | Various | 400 µ g/mouse | Intraperitoneal | Twice, 4 days apart | Depleted subcapsular sinus macrophages. |

| Anti-CSF1R Antibody (clone AFS98) | Neonatal mice | 600 µ g/mouse | Intraperitoneal | P7, P10, P13 | Reduced β cell mass through macrophage depletion. |

Experimental Protocols

Protocol 1: Oral Administration of a Csf1R Inhibitor by Gavage

This protocol is based on studies using PLX3397 and BLZ945.[5][7]

1. Materials:

- Csf1R inhibitor (e.g., this compound)

- Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (HPMC), 1% Tween 80 in sterile water)

- Dosing syringes and gavage needles appropriate for mouse size

- Analytical balance

- Vortex mixer and/or sonicator

2. Procedure:

- Preparation of Dosing Solution:

- Accurately weigh the required amount of the Csf1R inhibitor.

- Prepare the vehicle solution.

- Suspend the inhibitor in the vehicle solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).

- Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.

- Animal Dosing:

- Weigh each mouse to determine the precise volume of dosing solution to administer.

- Gently restrain the mouse.

- Insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.

- Slowly administer the calculated volume of the inhibitor suspension.

- Monitor the animal for any signs of distress post-administration.

- Treatment Schedule:

- Administer the Csf1R inhibitor daily for the duration of the study, as determined by the experimental design.

Protocol 2: Administration of a Csf1R Inhibitor in Medicated Chow

This protocol is based on studies using PLX3397.[3]

1. Materials:

- Csf1R inhibitor

- Powdered mouse chow

- A commercial service or in-house facility capable of preparing medicated chow.

2. Procedure:

- Chow Preparation:

- Determine the target dose in mg of inhibitor per kg of chow (e.g., 290 mg/kg).

- Provide the calculated amount of the Csf1R inhibitor and the base chow formulation to the compounding facility.

- Ensure the final medicated chow is well-mixed for uniform drug distribution.

- Animal Feeding:

- Replace the standard chow in the mouse cages with the medicated chow.

- Ensure ad libitum access to the medicated chow and water.

- Monitor food consumption to estimate the daily dose received by the animals.

- Treatment Duration:

- Continue feeding with medicated chow for the planned duration of the experiment.

Visualizations

Caption: Csf1R signaling pathway and point of inhibition.

Caption: General workflow for in vivo Csf1R inhibitor studies.

References

- 1. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biogene-india.com [biogene-india.com]

Application Notes and Protocols for Microglia Depletion Using Csf1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and the pathogenesis of various neurological disorders. Their depletion is a powerful tool for investigating their function in health and disease. This document provides detailed application notes and protocols for microglia depletion using Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors.

While the specific inhibitor Csf1R-IN-7 has been identified as a highly selective, brain-penetrant CSF1R inhibitor intended for research in neurodegenerative diseases, detailed in vivo experimental protocols and quantitative depletion data are not yet readily available in peer-reviewed literature.[1][2][3] Therefore, this document will provide a comprehensive protocol based on the well-characterized and widely used CSF1R inhibitor, PLX5622 , as a representative example. Researchers interested in this compound should use the following information as a guideline and would need to perform dose-response and time-course studies to establish an effective protocol for their specific research needs.

Mechanism of Action of Csf1R Inhibitors

Microglia are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[2][4] CSF1R is a receptor tyrosine kinase that, upon binding its ligands CSF1 (colony-stimulating factor 1) and IL-34 (interleukin-34), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are essential for maintaining the microglia population in the adult brain.

Csf1R inhibitors are small molecules that typically act as ATP-competitive inhibitors of the kinase domain of CSF1R. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting all downstream signaling. This disruption of CSF1R signaling leads to the apoptosis of microglia, resulting in their depletion from the CNS.

Csf1R Signaling Pathway

Caption: Csf1R signaling pathway and the inhibitory action of Csf1R inhibitors.

Data Presentation: Efficacy of Csf1R Inhibitors in Microglia Depletion

The following tables summarize quantitative data from studies using various Csf1R inhibitors to deplete microglia in rodents. This data can serve as a reference for designing experiments with this compound, with the understanding that optimization will be necessary.

Table 1: Microglia Depletion with PLX5622 in Mice

| Dosage (ppm in chow) | Duration | Depletion Efficiency | Brain Region | Reference |

| 1200 | 7 days | ~95% | Whole Brain | [3] |

| 1200 | 7 days | >80% | Cortex | [1] |

| 1200 | 21 days | >90% | Cortex | [1] |

| 300 | 7 days | ~30% | Cortex | [1] |

| 300 | 21 days | ~30% | Cortex | [1] |

Table 2: Microglia Depletion with PLX3397 in Mice

| Dosage (ppm in chow) | Duration | Depletion Efficiency | Brain Region | Reference |

| 275 | 21 days | ~90% | Whole Brain | [1] |

| 290 | 3 days | 50% | Whole Brain | [2] |

| 290 | 3 weeks | up to 99% | Whole Brain | [2] |

| 600 | 7 days | ~99% | Whole Brain | [2] |

Experimental Protocols

Protocol 1: In Vivo Microglia Depletion in Mice using PLX5622

This protocol describes the oral administration of PLX5622 formulated in rodent chow to achieve robust microglia depletion.

Materials:

-

PLX5622 (formulated in AIN-76A rodent chow at a concentration of 1200 ppm)

-

Control chow (AIN-76A)

-

Adult C57BL/6J mice

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.

-

Baseline Group: A cohort of mice should be maintained on the control chow to serve as a baseline for normal microglia density.

-

Treatment Administration: Provide mice with ad libitum access to the PLX5622-formulated chow (1200 ppm).[3] Ensure fresh chow is provided regularly.

-

Duration of Treatment: For near-complete microglia depletion (>90%), maintain the mice on the PLX5622 diet for a minimum of 7 consecutive days.[3] Longer treatment durations (e.g., 21 days) can achieve slightly higher depletion rates.[1]

-

Monitoring: Monitor the animals daily for any signs of adverse effects. Generally, Csf1R inhibitors are well-tolerated.

-

Tissue Collection and Analysis:

-

At the desired time point (e.g., day 7), euthanize the mice according to approved institutional protocols.

-

Perfuse the animals transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis.

-

For flow cytometry, perfuse with ice-cold PBS and dissect the brain tissue.

-

-

Verification of Depletion:

-

Immunohistochemistry (IHC): Stain brain sections with microglia-specific markers such as Iba1 or P2Y12 to visualize and quantify the reduction in microglia numbers compared to the control group.

-

Flow Cytometry: Prepare single-cell suspensions from brain tissue and stain for microglia markers (e.g., CD11b+/CD45int) to quantify the percentage of microglia depletion.[3]

-

Experimental Workflow

Caption: A typical experimental workflow for in vivo microglia depletion.

Important Considerations

-

Choice of Inhibitor: While this protocol details the use of PLX5622, other inhibitors like PLX3397 can also be used. Note that different inhibitors may have varying brain penetrance, specificity, and optimal dosing, requiring protocol adjustments.[1][2]

-

Off-Target Effects: While newer Csf1R inhibitors are highly selective, potential off-target effects on other tyrosine kinases should be considered, especially at high concentrations.

-

Peripheral Macrophages: Csf1R inhibitors will also deplete macrophages in peripheral tissues. This should be taken into account when interpreting experimental results.

-

Repopulation: Upon withdrawal of the Csf1R inhibitor, the microglial population will repopulate the CNS. This feature can be utilized to study the dynamics of microglia repopulation and the function of newly differentiated microglia.

-

Animal Strain and Sex: The efficacy of microglia depletion can vary between different mouse strains and sexes. It is important to be consistent with the animal models used within a study.

Conclusion

Pharmacological depletion of microglia using Csf1R inhibitors is a robust and valuable technique for neuroscience research. While specific protocols for the newer compound this compound are yet to be established, the detailed methodology provided for the widely used inhibitor PLX5622 offers a strong foundation for researchers to design and implement their studies. As with any experimental paradigm, careful optimization and validation are crucial for obtaining reliable and reproducible results.

References

- 1. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]

Csf1R-IN-7: Application and Protocols for Investigating Tumor-Associated Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Csf1R-IN-7 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical mediator of macrophage survival, differentiation, and proliferation. Within the tumor microenvironment (TME), Csf1R signaling is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which predominantly adopt an M2-like phenotype that fosters tumor progression, immunosuppression, and therapeutic resistance. By targeting Csf1R, this compound provides a powerful tool to modulate the TAM population, offering a promising strategy for cancer research and therapeutic development.

While this compound has been noted for its brain-penetrant properties and potential application in neurodegenerative diseases, its utility in oncology, particularly in the study of TAMs, is of significant interest[1][2][3][4]. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of TAMs in cancer.

Mechanism of Action